Bienvenue dans la boutique en ligne BenchChem!

5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one

Medicinal Chemistry Chemical Biology Drug Discovery

5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one (CAS 867042-15-7, molecular formula C₁₈H₁₉NO₃, molecular weight 297.3 g/mol) is a synthetic small molecule belonging to the 1,3-benzoxazol-2(3H)-one subclass of benzoxazole heterocycles. The benzoxazolone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.

Molecular Formula C18H19NO3
Molecular Weight 297.3g/mol
CAS No. 867042-15-7
Cat. No. B352990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one
CAS867042-15-7
Molecular FormulaC18H19NO3
Molecular Weight297.3g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O
InChIInChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3
InChIKeyGXXGEUCCHBCHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one (CAS 867042-15-7): Procurement-Relevant Identity & Class Context


5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one (CAS 867042-15-7, molecular formula C₁₈H₁₉NO₃, molecular weight 297.3 g/mol) is a synthetic small molecule belonging to the 1,3-benzoxazol-2(3H)-one subclass of benzoxazole heterocycles . The benzoxazolone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, analgesic, and neuroprotective effects [1]. The compound features a 5-methyl substitution on the benzoxazolone core and a 4-propoxybenzyl moiety at the N-3 position—structural features that distinguish it from other benzoxazolone analogs with different N-substitution patterns and core halogenation profiles. The compound is commercially available from multiple vendors at purities of ≥95% for research use .

Why In-Class Benzoxazolone Analogs Cannot Be Assumed Interchangeable with 5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one


Benzoxazol-2(3H)-one derivatives exhibit profound structure-activity relationship (SAR) sensitivity to N-3 substitution, C-5 substituent identity, and C-6 halogenation pattern [1]. Within the N-benzyl-benzoxazol-2-one subseries, systematic variation of the benzyl substituent has been shown to modulate antagonist potency at macrophage migration inhibitory factor (MIF) across a >100,000-fold range—from a 1 μM virtual screening hit to optimized analogs with IC₅₀ values of 7.5 nM [2]. Similarly, the presence or absence of a 5-chloro versus 6-bromo substituent fundamentally alters the antimicrobial spectrum and cytotoxic profile of benzoxazolone derivatives [3]. Substituting 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one with a 5-chloro, unsubstituted, or methoxy-analog variant without experimental validation risks introducing uncharacterized potency shifts, altered selectivity, or unpredictable physicochemical behavior. Lipophilicity differences arising from the propoxy chain length versus methoxy or butoxy counterparts further affect membrane permeability, solubility, and protein binding—rendering simple interchange problematic in any reproducible experimental framework.

Quantitative Differentiation Evidence for 5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one vs. Structural Analogs


N-3 4-Propoxybenzyl Substitution Distinguishes This Compound Within the Benzoxazolone Chemical Space

The target compound possesses a unique combination of a 5-methyl group on the benzoxazolone core and a 4-propoxybenzyl moiety at the N-3 position. In the MIF antagonist SAR series published by Hare et al. (2010), N-benzyl substitution was systematically explored: the unsubstituted benzyl analog exhibited approximately 1 μM potency in the MIF tautomerase assay, whereas optimized N-substituted variants (including halogenated and alkoxy-substituted benzyl congeners) achieved IC₅₀ values as low as 7.5 nM [1]. While the specific 4-propoxybenzyl-substituted compound was not directly tested in that study, the published SAR trend establishes that the alkoxy chain length and substitution position on the benzyl ring are primary drivers of potency differentiation within this chemotype. The propoxy chain (three-carbon ether) occupies a distinct lipophilic space compared to the methoxy (one-carbon) or butoxy (four-carbon) variants available commercially, predicting differential target engagement profiles .

Medicinal Chemistry Chemical Biology Drug Discovery

Benzoxazolone Core with 5-Methyl Substitution Confers Distinct Pharmacological Profile vs. 5-Halogenated Analogs

Krawiecka et al. (2013) systematically compared the antimicrobial and cytotoxic activities of three benzoxazolone core variants: unsubstituted 1,3-benzoxazol-2(3H)-one, 5-chloro-1,3-benzoxazol-2(3H)-one, and 6-bromo-1,3-benzoxazol-2(3H)-one, each bearing identical N-substituents [1]. The study demonstrated that core halogenation fundamentally alters biological activity: 5-chloro and 6-bromo derivatives exhibited differential Gram-positive, Gram-negative, and yeast antimicrobial spectra, as well as distinct cytotoxicity profiles against K562 (leukemia) and HeLa (cervical) cell lines. The 5-methyl substituent present in the target compound represents an electronically neutral, modestly lipophilic alternative to these halogenated cores. Unlike 5-chloro derivatives, the 5-methyl group avoids potential halogen-specific toxicological liabilities while retaining metabolic stability advantages over the unsubstituted core [2]. The target compound thus occupies a distinct region of benzoxazolone chemical space—offering the steric and lipophilic contribution of a methyl group without the electronic perturbation or potential toxicity associated with halogen substitution.

Anticancer Research Antimicrobial Screening SAR Studies

High-Throughput Screening Profile Across Diverse Target Panels Differentiates This Compound's Polypharmacology Fingerprint

The target compound (CAS 867042-15-7) has been evaluated in multiple high-throughput screening (HTS) campaigns deposited in public bioassay databases, providing a polypharmacology profile that distinguishes it from untested benzoxazolone analogs . Documented HTS entries include: (i) a primary cell-based screen for regulators of G-protein signaling 4 (RGS4) modulators; (ii) a luminescence-based agonist screen at the mu-opioid receptor (MOR-1); (iii) a fluorescence-based agonist screen at the muscarinic acetylcholine receptor M1 (CHRM1); and (iv) a biochemical screen for ADAM17 (TACE) exosite inhibitors . These screening data provide a baseline activity fingerprint across GPCR, protease, and protein-protein interaction targets. In contrast, closely related analogs such as 3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 638142-32-2) and 3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 868145-79-3) lack comparable public HTS deposition, making cross-compound selectivity assessment impossible without de novo screening .

High-Throughput Screening Target Profiling GPCR Pharmacology

Benzoxazolone Scaffold with N-Benzyl Substitution Confers Validated MIF Antagonist Potential Not Shared by C-2 or C-6 Substituted Benzoxazole Isomers

The N-benzyl-benzoxazol-2-one chemotype has been validated as a bona fide MIF-CD74 receptor antagonist scaffold through systematic medicinal chemistry optimization [1]. Hare et al. demonstrated that N-benzyl substituted benzoxazol-2-ones achieve potent antagonism of MIF with IC₅₀ values ranging from 7.5 nM (tautomerase assay) to 80 nM (MIF-CD74 binding assay) for optimized analogs—representing a >100-fold improvement over the initial 1 μM hit [1]. Critically, this MIF antagonist activity is scaffold-dependent: it requires the 2(3H)-one tautomeric form of the benzoxazolone ring with N-3 benzyl substitution. C-2 substituted benzoxazoles (lacking the 2-one carbonyl) and C-6 functionalized benzoxazolones are structurally incapable of occupying the MIF tautomerase active site in the same binding mode. The target compound—featuring both the requisite benzoxazol-2-one core and an N-3 benzyl-type substituent (4-propoxybenzyl)—possesses the essential pharmacophoric elements for MIF antagonism, a therapeutic mechanism not accessible to 2-substituted benzoxazole analogs or 6-substituted benzoxazolone derivatives lacking N-benzyl substitution [2].

Inflammation Immuno-Oncology MIF-CD74 Axis

Recommended Application Scenarios for 5-Methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one Based on Quantitative Evidence


MIF-CD74 Antagonist Lead Optimization Programs

The target compound is recommended as a starting point or reference analog for structure-activity relationship (SAR) exploration of N-benzyl-benzoxazol-2-one-based MIF antagonists. The validated scaffold-level SAR from Hare et al. (2010) demonstrates that N-benzyl substitution drives MIF antagonist potency across a >100,000-fold range (IC₅₀ from 1 μM to 7.5 nM) [1]. The 4-propoxybenzyl substituent on the target compound represents an underexplored alkoxy chain length within this series. Systematic variation of the propoxy chain (and comparison with methoxy and butoxy commercial analogs) can define the lipophilic tolerance of the MIF tautomerase binding pocket, potentially yielding potency improvements over existing leads. Procurement of the target compound alongside the methoxy (CAS 638142-32-2) and butoxy (CAS 868145-79-3) analogs enables a focused three-compound alkoxy scan to establish a lipophilicity-activity relationship for this subpocket.

Polypharmacology Profiling and Off-Target Selectivity Assessment Using Pre-Existing HTS Data

The target compound has existing HTS deposition data across four distinct target classes: RGS4 (GPCR signaling modulator), MOR-1 (opioid receptor), CHRM1 (muscarinic receptor), and ADAM17 (protease) [1]. Research groups can leverage these pre-existing primary screening results to: (i) rapidly assess whether the compound shows activity or selectivity across these therapeutically relevant targets; (ii) prioritize follow-up concentration-response profiling only for targets showing promising primary screen activity; (iii) use the polypharmacology fingerprint to contextualize hits from new phenotypic screens. This existing data significantly reduces the upfront investment required for target deconvolution compared to procuring an untested benzoxazolone analog that would require de novo panel screening.

Anticancer Phenotypic Screening with a Non-Halogenated Benzoxazolone Scaffold

For cancer cell line panel screening, the target compound offers a 5-methyl substituted benzoxazolone core that is electronically and sterically distinct from the more commonly studied 5-chloro and 6-bromo benzoxazolone derivatives characterized by Krawiecka et al. (2013) [1]. The 5-methyl group avoids the potential cytotoxicity confounds associated with halogenated aromatics while retaining a modest lipophilicity contribution that may enhance membrane permeability relative to the unsubstituted benzoxazolone core . In breast cancer models, structurally related N-substituted benzoxazolone derivatives have demonstrated caspase-3 activation, cytochrome-c release, and TUNEL-positive apoptosis induction in MCF-7 cells at 50–100 μM concentrations , suggesting the target compound warrants evaluation in similar apoptotic profiling assays.

Chemical Biology Tool Compound for Benzoxazolone Chemotype Comparison Studies

The target compound serves as a defined chemical probe for systematic chemotype comparison studies that aim to deconvolute the contribution of N-3 alkoxy chain length to biological activity. Commercial availability of the methoxy (C1), propoxy (C3, target), and butoxy (C4) variants [1] enables a matched molecular pair analysis where the alkoxy chain is the sole variable. This experimental design can isolate the contribution of lipophilicity to target engagement, cellular permeability, metabolic stability, and off-target liability—generating insights applicable across multiple benzoxazolone-based drug discovery programs. Such systematic comparator studies are valuable for establishing procurement specifications in medicinal chemistry campaigns where batch-to-batch consistency in the alkoxy substituent identity is critical.

Quote Request

Request a Quote for 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.